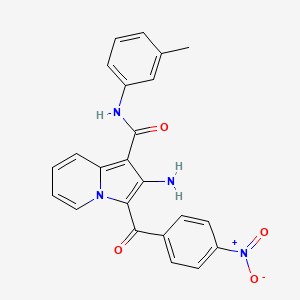

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

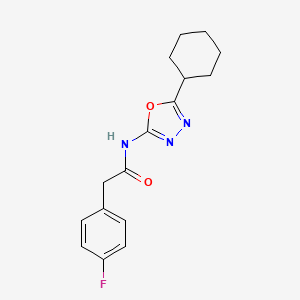

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolizine carboxamides and has been found to exhibit interesting biological properties.

Applications De Recherche Scientifique

Photoluminescent Materials

A class of compounds related to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, specifically 6-amino-8-cyanobenzo[1, 2-b]indolizines, has shown significant promise as photoluminescent materials. These compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This property is linked to C-protonation and loss of aromaticity, rather than the anticipated N-protonation. Such findings suggest potential applications in the development of pH sensors and optical materials with tunable properties (Outlaw et al., 2016).

Anticancer Agents

The structural motif found in 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is prevalent in research exploring heterocyclic phenazinecarboxamides as topoisomerase-targeted anticancer agents. These compounds have demonstrated a mechanism of cytotoxicity that is independent of topoisomerase II activity and shows indifference to P-glycoprotein mediated multidrug resistance. This suggests their potential as a foundation for developing new cancer therapies that could overcome resistance mechanisms associated with current treatments (Gamage et al., 2002).

Antihypertensive Agents

Research into thiosemicarbazides, triazoles, and Schiff bases, deriving from similar chemical structures to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, has shown promising results in the development of antihypertensive α-blocking agents. These studies indicate the versatility of such compounds in medicinal chemistry, particularly in creating treatments that target cardiovascular diseases with minimal side effects (Abdel-Wahab et al., 2008).

Anti-Leishmanial Activity

Novel nitroaromatic compounds, sharing structural similarities with 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, have been synthesized and characterized for their potential anti-leishmanial activity. These compounds, featuring nitro groups critical for biological activity, have shown promise in inhibiting the growth of Leishmania infantum, with some exhibiting comparable activity to conventional drugs. This research underscores the potential of nitroaromatic carboxamides in the treatment of leishmaniasis, a tropical disease affecting millions worldwide (Dias et al., 2015).

Propriétés

IUPAC Name |

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEFPBDILDMJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)